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Compound of Interest

Compound Name: Cefdinir (Omnicef)

Cat. No.: B1236009 Get Quote

Introduction
Cefdinir is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial

infections.[1] It is available as an oral suspension, a particularly important dosage form for

pediatric and geriatric patients who may have difficulty swallowing solid dosage forms. The in

vitro dissolution test for oral suspensions is a critical quality control parameter that ensures

batch-to-batch consistency and can provide insights into the in vivo performance of the drug.[2]

Cefdinir's solubility is pH-dependent, which can influence its dissolution characteristics.[3][4]

This application note provides a detailed protocol for the in vitro dissolution testing of Cefdinir

oral suspension formulations, consistent with the United States Pharmacopeia (USP)

monograph.[5]

Factors Influencing Cefdinir Dissolution
The dissolution of Cefdinir from an oral suspension is a multifaceted process influenced by

several factors related to the drug substance, the formulation, and the testing conditions.

Understanding these relationships is crucial for formulation development and ensuring product

quality.
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Figure 1: Factors influencing Cefdinir dissolution.
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Experimental Protocol
This protocol is based on the USP monograph for Cefdinir for Oral Suspension.[5][6]

1. Materials and Reagents

Cefdinir Oral Suspension Formulations (Test and Reference)

USP Cefdinir Reference Standard (RS)

Potassium Phosphate, Monobasic

Sodium Phosphate, Dibasic, Anhydrous

Phosphoric Acid

Sodium Hydroxide

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Water (Deionized or HPLC Grade)

0.45 µm Syringe Filters

2. Equipment

USP Dissolution Apparatus 2 (Paddle)

High-Performance Liquid Chromatography (HPLC) system with UV detector

Analytical Balance

pH Meter

Volumetric flasks and pipettes

Centrifuge
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3. Dissolution Test Parameters

Parameter Setting

Apparatus USP Apparatus 2 (Paddles)

Dissolution Medium 900 mL of 0.05 M Phosphate Buffer, pH 6.8

Temperature 37 ± 0.5 °C

Paddle Speed 50 rpm

Sampling Times 5, 10, 15, 20, 30, and 45 minutes

Sample Volume 10 mL

4. Preparation of Solutions

0.05 M Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of monobasic potassium

phosphate and anhydrous dibasic sodium phosphate in water to make a 0.05 M solution.

Adjust the pH to 6.8 ± 0.05 with phosphoric acid or sodium hydroxide.[5][6]

HPLC Mobile Phase: A suitable mobile phase, as per validated methods, can be a mixture of

a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For

example, a mixture of 0.05 M phosphate buffer pH 4.5 and acetonitrile (50:50 v/v) can be

used.[1]

Standard Solution Preparation: Accurately weigh a suitable amount of USP Cefdinir RS and

dissolve in the dissolution medium to prepare a stock solution. Dilute this stock solution with

the dissolution medium to a final concentration similar to that expected in the samples.

5. Experimental Workflow

The overall workflow for the dissolution testing of Cefdinir oral suspension is depicted in the

following diagram.
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Figure 2: Experimental workflow for Cefdinir dissolution testing.
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6. Procedure

Preparation of the Oral Suspension: Reconstitute the Cefdinir for oral suspension powder as

directed on the product label. Ensure the suspension is uniform by shaking well before use.

[7]

Dissolution Test:

Set up the dissolution apparatus according to the parameters in the table above.

Once the medium has equilibrated to 37 ± 0.5 °C, carefully introduce a accurately

measured volume of the reconstituted suspension into each vessel.

Start the paddles immediately.

At each specified time point, withdraw 10 mL of the sample from a zone midway between

the surface of the dissolution medium and the top of the rotating paddle, not less than 1

cm from the vessel wall.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Sample Analysis:

Filter the withdrawn samples through a 0.45 µm syringe filter, discarding the first few mL of

the filtrate.

Analyze the filtered samples by HPLC. A typical detection wavelength for Cefdinir is 254

nm or 290 nm.[1][5]

Calculate the percentage of Cefdinir dissolved at each time point using the peak areas

from the sample and standard chromatograms.

Data Presentation
The dissolution profiles of three hypothetical Cefdinir oral suspension formulations (a reference

product and two test formulations) are presented below.
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Time (minutes)
Reference
Formulation (%
Dissolved)

Test Formulation A
(% Dissolved)

Test Formulation B
(% Dissolved)

5 78 75 65

10 89 88 82

15 94 93 90

20 97 96 95

30 99 98 98

45 100 99 99

Conclusion
This application note provides a comprehensive protocol for the in vitro dissolution testing of

Cefdinir oral suspension formulations. Adherence to this standardized methodology is essential

for ensuring the quality and performance of Cefdinir oral suspension products. The provided

workflow and data serve as a valuable resource for researchers, scientists, and drug

development professionals in this field. The dissolution profile is a key indicator of product

performance and can be used to ensure consistency between different batches and

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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